Santolina alcohol

Beschreibung

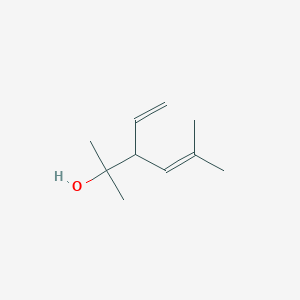

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethenyl-2,5-dimethylhex-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLVEFPXSKNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C=C)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943468 | |

| Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-19-9 | |

| Record name | 3-Ethenyl-2,5-dimethyl-4-hexen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-2-ol, 3-ethenyl-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Santolina alcohol chemical and physical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina alcohol, a monoterpenoid alcohol, is a naturally occurring compound found in various aromatic plants, notably from the Asteraceae family, including species of Santolina and Achillea. This technical guide provides an in-depth overview of the known chemical and physical properties of this compound. It also explores the compound's biological activities and potential mechanisms of action, summarizing current research findings. This document is intended to serve as a valuable resource for professionals in research, and drug discovery and development.

Chemical and Physical Properties

The chemical and physical properties of this compound have been characterized through various analytical techniques. The compound exists as different stereoisomers, with (+)-Santolina alcohol and its racemate being commonly referenced.

Identity and Structure

-

Systematic Name: (3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol[1]

-

Common Names: this compound, Santolinyl alcohol[2]

-

CAS Numbers:

-

(+)-Santolina alcohol: 35671-15-9[3]

-

This compound (racemate): 21149-19-9

-

-

Molecular Formula: C₁₀H₁₈O[1]

-

Molecular Weight: 154.25 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various sources and represent both experimentally determined and estimated data.

| Property | Value | Notes |

| Appearance | Colorless liquid | Estimated |

| Boiling Point | 217-219 °C | At 760 mmHg |

| Density | 0.856 - 0.861 g/mL | At 20 °C |

| Refractive Index | 1.461 - 1.463 | At 20 °C |

| Solubility | ||

| In water: 351.9 mg/L (estimated) | ||

| In alcohol: Soluble | ||

| LogP (o/w) | 2.70 - 3.08 | Estimated |

| Vapor Pressure | 0.026 mmHg | At 25 °C, Estimated |

| Flash Point | 80.56 - 81.11 °C | |

| Optical Rotation | Not specified | For (+)-Santolina alcohol |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a small sample of this compound can be determined using the Thiele tube method.

Methodology:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

-

The fusion tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer.

Methodology:

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The temperature of the this compound is recorded.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.

Methodology:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

The solubility of this compound in water and organic solvents can be determined by direct observation.

Methodology:

-

Qualitative Assessment:

-

A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated vigorously.

-

The solution is observed for homogeneity. If the this compound dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is considered insoluble or sparingly soluble.

-

-

Quantitative Assessment (for water solubility):

-

An excess of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure saturation.

-

The mixture is then allowed to stand for the undissolved this compound to separate.

-

A known volume of the aqueous layer is carefully removed and analyzed (e.g., by gas chromatography) to determine the concentration of dissolved this compound.

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of a volatile mixture.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The components are separated on a capillary column (e.g., a non-polar Rtx-1 or a polar Rtx-Wax column).[4] The oven temperature is programmed to ramp up to facilitate separation. A typical program might start at a low temperature (e.g., 60°C) and increase to a higher temperature (e.g., 240°C) at a controlled rate.[5]

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is compared to a library of known spectra for identification. Retention indices on both polar and non-polar columns can further aid in identification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).[6]

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons and to fully assign the structure.[6]

Biological Activities and Signaling Pathways

Extracts from plants containing this compound have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[7][8] While the specific contribution of this compound to these activities is an area of ongoing research, the following sections summarize the current understanding of the potential mechanisms of action.

Anti-inflammatory Activity

Extracts of Santolina and Achillea species have demonstrated anti-inflammatory properties.[9][10] The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][11] Studies on plant extracts containing this compound suggest that they can inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[12]

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the inflammatory response. Extracts containing compounds like those found in Santolina species have been shown to modulate MAPK pathways, which can influence the production of pro-inflammatory cytokines.[9]

Antioxidant Activity

The antioxidant properties of extracts containing this compound are likely due to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[7][13]

-

Free Radical Scavenging: Compounds within these extracts can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.[14]

-

Modulation of Antioxidant Enzymes: Some phytochemicals can enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, which play a critical role in detoxifying ROS.

Antimicrobial Activity

Essential oils rich in this compound have demonstrated activity against various bacteria and fungi.[15] The lipophilic nature of terpenoids allows them to partition into the lipid bilayers of microbial cell membranes.

-

Membrane Disruption: This interaction can disrupt the integrity and fluidity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Enzyme Inhibition: Terpenoids may also interfere with microbial enzymes that are essential for various metabolic processes.

Conclusion

This compound is a monoterpenoid with well-defined chemical and physical properties. While the biological activities of plant extracts containing this compound are well-documented, further research is needed to elucidate the specific molecular targets and mechanisms of action of isolated this compound. The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this natural product. The detailed experimental protocols and the overview of potential signaling pathways offer valuable resources for researchers and drug development professionals interested in exploring the pharmacological applications of this compound.

References

- 1. (+)-Santolina alcohol | C10H18O | CID 12315281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. persianherb.com [persianherb.com]

- 3. (+)-santolina alcohol, 35671-15-9 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. openpub.fmach.it [openpub.fmach.it]

- 6. Molecular Diversity from Longipinenes of Santolina viscosa Lag. through Acid Catalysis: Biocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemical analysis and neuroprotective potential of Achillea santolina L. fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANTI-INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF SANTOLINA CHAMAECYPARISSUS | International Society for Horticultural Science [ishs.org]

- 11. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts [mdpi.com]

- 13. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. Chemical composition, antibacterial and antifungal activities of flowerhead and root essential oils of Santolina chamaecyparissus L., growing wild in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Occurrence of Santolina Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina alcohol, an irregular monoterpene alcohol, is a naturally occurring volatile compound found in the essential oils of various plant species. Its unique chemical structure and potential biological activities have garnered interest within the scientific community, particularly in the fields of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, its quantitative occurrence, and the experimental methodologies employed for its isolation and identification. Furthermore, it elucidates the biosynthetic pathway of this intriguing molecule.

Natural Sources and Quantitative Occurrence

This compound has been identified as a constituent of the essential oils of several plant families, most notably the Asteraceae. Its presence has been reported in various genera, including Santolina, Achillea, and Artemisia. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant analyzed. A summary of the quantitative data available in the literature is presented in Table 1.

| Plant Species | Family | Plant Part | Percentage of this compound in Essential Oil (%) | Geographic Origin | Reference |

| Santolina africana | Asteraceae | Aerial Parts | 0.2 - 14.0 | Algeria | [1] |

| Santolina corsica | Asteraceae | - | Data available, but specific percentage not cited | Corsica | [2] |

| Achillea ageratum | Asteraceae | Aerial Parts | 10.0 | Corsica | [3] |

| Achillea fragrantissima | Asteraceae | Aerial Parts | 4.0 | Saudi Arabia | [4] |

| Achillea fragrantissima | Asteraceae | Aerial Parts | 6.2 | Egypt | [4] |

| Achillea ligustica | Asteraceae | - | 6.7 - 21.8 | Sardinia | |

| Achillea ligustica | Asteraceae | - | 3.8 - 10.1 | Corsica | |

| Achillea santolinoides | Asteraceae | Flowers | Present | - | [5] |

| Artemisia annua | Asteraceae | - | Data available, but specific percentage not cited | - | [2] |

| Artemisia herba-alba | Asteraceae | - | Data available, but specific percentage not cited | - | [2] |

Table 1: Quantitative Occurrence of this compound in Various Plant Species

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to yield geranyl diphosphate (GPP), irregular monoterpenes follow a different biosynthetic route.

The key precursor for this compound and other irregular monoterpenes is lavandulyl diphosphate (LPP) . LPP is synthesized through a "head-to-middle" condensation of two molecules of DMAPP. This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) .

Once LPP is formed, it can undergo further enzymatic transformations to yield a variety of irregular monoterpenes. The conversion of LPP to this compound is hypothesized to proceed through the action of a terpene synthase. This enzyme would likely catalyze the hydrolysis of the diphosphate group and subsequent rearrangement of the carbocation intermediate to form the characteristic structure of this compound. While the specific enzyme responsible for this final step has not yet been fully characterized, the proposed pathway is consistent with known principles of terpene biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The isolation and analysis of this compound from plant matrices typically involve essential oil extraction followed by chromatographic separation and identification.

Essential Oil Extraction by Hydrodistillation

A widely used method for obtaining essential oils rich in volatile compounds like this compound is hydrodistillation, often employing a Clevenger-type apparatus.

Methodology:

-

Plant Material Preparation: The aerial parts of the plant (e.g., leaves, flowers, stems) are collected and typically air-dried in a well-ventilated area, protected from direct sunlight, to reduce moisture content. The dried material is then ground to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: A known quantity of the powdered plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus, which is in turn connected to a condenser.

-

Heating and Extraction: The flask is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is condensed back into a liquid in the condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, collects in the graduated tube of the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

Caption: General workflow for the extraction and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.

Methodology:

-

Sample Preparation: A sample of the essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The components of the essential oil are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar HP-5MS column). A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher temperature to elute all compounds.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, is used for identification by comparing it to spectral libraries (e.g., NIST, Wiley). The retention time of the compound is also used as an identification parameter.

-

Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of this compound in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds. For absolute quantification, a calibration curve with a certified standard of this compound would be required.

Conclusion

This compound is a significant irregular monoterpene found in a variety of plant species, particularly within the Asteraceae family. Its biosynthesis follows the irregular monoterpene pathway via the key intermediate lavandulyl diphosphate. The established methods of hydrodistillation followed by GC-MS analysis provide a robust framework for the isolation and quantification of this compound from its natural sources. Further research into the specific enzymes involved in its biosynthesis and a broader screening of plant species could unveil new sources and potential applications for this compound in various scientific and industrial domains.

References

- 1. Comparative study of the essential oils and extracts of Achillea fragrantissima (Forssk.) Sch. Bip. and Achillea santolina L. (Asteraceae) from Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biomedgrid.com [biomedgrid.com]

Unveiling Santolina Alcohol: A Technical Guide to its Isolation and Discovery from Santolina Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and discovery of Santolina alcohol, a monoterpenoid found in the essential oils of various Santolina species. The document details the historical context of its discovery, its chemical properties, and its prevalence across different Santolina species. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are provided, with a focus on steam distillation and gas chromatography-mass spectrometry (GC-MS). Quantitative data on the composition of Santolina essential oils are summarized in tabular format for comparative analysis. Furthermore, this guide includes a workflow diagram generated using Graphviz to visually represent the isolation and identification process. This document serves as a valuable resource for researchers interested in the phytochemistry of the Santolina genus and the potential applications of its bioactive constituents.

Introduction

The genus Santolina, belonging to the Asteraceae family, comprises a group of aromatic evergreen shrubs native to the Mediterranean region. These plants are well-known for their characteristic fragrance and have been traditionally used in folk medicine for various purposes. The aromatic properties of Santolina species are attributed to their rich and complex essential oil profiles, which are primarily composed of monoterpenes and sesquiterpenes.

One of the noteworthy, though not always predominant, constituents of these essential oils is this compound. This irregular monoterpenoid, with the chemical formula C10H18O, was first identified in the essential oil of Ormenis multicaulis (syn. Chamaemelum multicaule), a plant closely related to the Santolina genus. Subsequent research has confirmed its presence in various Santolina species, making it a subject of interest for phytochemical and pharmacological studies.

This guide aims to provide a detailed technical overview of the isolation and discovery of this compound from Santolina species, catering to the needs of researchers in natural product chemistry and drug development.

Chemical Properties and Occurrence of this compound

This compound is a monoterpene alcohol with a unique chemical structure. Its systematic IUPAC name is 2,5-dimethyl-3-vinylhex-4-en-2-ol.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H18O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 21149-19-9 | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | Not readily available | |

| Refractive Index | 1.46300 @ 20.00 °C | [3] |

| Flash Point | 177.00 °F (80.56 °C) | [3] |

The occurrence and concentration of this compound can vary significantly among different Santolina species and even between different populations of the same species, influenced by factors such as geographic location, climate, and harvesting time. While some species contain this compound as a detectable component, others are dominated by different monoterpenoids like artemisia ketone, camphor, and β-pinene.

Table 2: Quantitative Analysis of this compound and Major Constituents in Various Santolina Species Essential Oils

| Species | Plant Part | Extraction Method | This compound (%) | Other Major Constituents (%) | Reference |

| Santolina africana | Aerial parts | Hydrodistillation | 0.2 - 14.0 | Germacrene D (0.1–25.3), Myrcene (4.2–20.9), Spathulenol (2.5–20.7), α-Bisabolol (2.2–20.0), β-Pinene (2.4–18.7), 1,8-Cineole (5.0–16.8) | |

| Santolina chamaecyparissus | Aerial parts | Hydrodistillation | Not Reported | Artemisia ketone (up to 55.67), Camphor (up to 16.18), α-Bisabolol (up to 4.49) | [4] |

| Santolina rosmarinifolia | Aerial parts | Hydrodistillation | Not Reported | β-Pinene (29.6), Borneol (16.9), Myrcene (15.4), Limonene (5.7) | [5] |

| Santolina insularis | Aerial parts | Supercritical CO2 Extraction | Not Reported | β-Phellandrene (22.6), Myrcene (11.4), Artemisia ketone (7.6) | [6] |

| Santolina squarrosa | Aerial parts | Hydrodistillation | Not Reported | Camphor (25.19), allo-Aromadendrene (19.04), Bornyl acetate (B1210297) (9.9) | [7] |

Experimental Protocols

The isolation and identification of this compound from Santolina species involves a series of well-established techniques in phytochemistry. The general workflow includes plant material collection and preparation, extraction of the essential oil, and chromatographic and spectroscopic analysis for identification and quantification.

Plant Material

Fresh aerial parts (leaves, stems, and flowers) of the Santolina species of interest should be collected during the flowering season, as this is typically when the concentration of essential oils is at its highest. The plant material should be properly identified by a botanist, and a voucher specimen should be deposited in a recognized herbarium for future reference. The material can be either used fresh or air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of volatile compounds.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common and efficient method for extracting essential oils from aromatic plants.

Protocol:

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. The setup consists of a large round-bottom flask (distilling flask), a Clevenger trap, and a condenser.

-

Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100-500 g of fresh or dried material) and place it into the distilling flask. Add a sufficient volume of distilled water to cover the plant material.

-

Distillation: Heat the distilling flask using a heating mantle. The steam generated will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor will then pass into the condenser, where they will be cooled and condensed back into a liquid. The condensate collects in the Clevenger trap. As the essential oil is generally less dense than water, it will form a layer on top of the aqueous distillate.

-

Separation: After the distillation is complete (typically after 3-4 hours, or when no more oil is being collected), allow the apparatus to cool. Carefully collect the essential oil layer from the Clevenger trap using a pipette.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of the individual components of an essential oil.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

-

GC-MS Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5, or equivalent non-polar column).

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min). Hold at the final temperature for a set period.

-

Injection Volume: 1 µL, with a split ratio (e.g., 1:50).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Component Identification: The identification of this compound and other constituents is achieved by comparing their mass spectra and retention indices (RI) with those of authentic standards, and by searching commercial mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor, assuming a response factor of unity for all compounds.

Characterization of this compound

The definitive identification of this compound relies on the analysis of its spectroscopic data.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is a key fingerprint for its identification. The mass spectrum can be obtained from the GC-MS analysis and compared with library data. The NIST WebBook provides a reference mass spectrum for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides valuable information for identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for the complete structural elucidation of a natural product. As of the compilation of this guide, readily available, published ¹H and ¹³C NMR data specifically for this compound isolated from a natural source is limited. Researchers who successfully isolate a sufficient quantity of pure this compound are encouraged to perform NMR analysis to contribute to the body of knowledge on this compound.

Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the isolation and discovery of this compound.

Caption: Experimental workflow for the isolation and identification of this compound.

Conclusion

The isolation and discovery of this compound from Santolina species present an interesting case study in natural product chemistry. While not always a major constituent, its presence contributes to the chemical diversity of this important genus. The methodologies outlined in this guide, particularly steam distillation and GC-MS analysis, provide a robust framework for researchers to extract, identify, and quantify this compound and other volatile compounds from Santolina and other aromatic plants. Further research, including the acquisition and publication of comprehensive NMR data and the exploration of the biological activities of pure this compound, is warranted to fully understand its potential applications in various scientific and industrial fields. This guide serves as a foundational resource to facilitate and inspire such future investigations.

References

- 1. (+)-Santolina alcohol | C10H18O | CID 12315281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 21149-19-9 [thegoodscentscompany.com]

- 4. Secretory Structures and Essential Oil Composition in Santolina chamaecyparissus L. Cultivated in Northern Italy [mdpi.com]

- 5. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Santolina Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Santolina alcohol, a naturally occurring monoterpene alcohol. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound for research and drug development purposes. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information regarding its molecular weight and fragmentation pattern, which is crucial for its identification, particularly in complex mixtures like essential oils.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |

| Molecular Weight | 154.25 g/mol | [5] |

| Major Fragment Ions (m/z) | 81 (Base Peak), 59, 96 | [5] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like this compound within essential oil matrices.[6]

-

Sample Preparation: Essential oil samples containing this compound are typically diluted in a volatile solvent, such as acetone (B3395972) or hexane, prior to injection.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5) is commonly used.[2]

-

Carrier Gas: Helium or Hydrogen.[2]

-

Injection Mode: Split injection is often employed to prevent column overloading.

-

Temperature Program: A temperature ramp is used to separate the components of the essential oil. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 280°C.[2]

-

Retention Index (RI): The retention index of this compound on a non-polar column is approximately 1038.[2] On a polar column (e.g., CP-Wax 52CB), the retention index is around 1382.[3]

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Acquisition: Mass spectra are recorded over a mass range of approximately 35-350 Da.[6]

-

Identification: The resulting mass spectrum is compared with reference spectra in databases such as the NIST Mass Spectral Library for positive identification.[4]

-

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300-3400 | Strong, broad absorption characteristic of an alcohol. |

| C-H stretch (sp²) | ~3010-3095 | Medium absorption from the vinyl and alkene C-H bonds. |

| C-H stretch (sp³) | ~2850-2960 | Strong absorption from the methyl and methine C-H bonds. |

| C=C stretch | ~1640-1680 | Medium absorption from the vinyl and internal double bonds. |

| C-O stretch | ~1000-1260 | Strong absorption from the tertiary alcohol C-O bond. |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid. A thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimentally determined high-resolution NMR data for this compound is not widely published, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its chemical structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| -OH | ~1.5-2.5 | Singlet | The chemical shift of the hydroxyl proton can vary and it typically appears as a broad singlet. |

| =CH₂ (vinyl) | ~4.9-5.2 | Multiplet | Protons of a terminal double bond. |

| =CH- (vinyl) | ~5.7-6.0 | Multiplet | Proton of a terminal double bond, adjacent to a chiral center. |

| =CH- (internal) | ~5.0-5.4 | Multiplet | Proton on the internal double bond. |

| -CH- (allylic) | ~2.5-3.0 | Multiplet | Proton adjacent to two double bonds. |

| -C(CH₃)₂ | ~1.2-1.4 | Singlet | Methyl groups on the carbon bearing the hydroxyl group. |

| =C(CH₃)₂ | ~1.6-1.8 | Singlet | Methyl groups on the internal double bond. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| -C (OH) | ~70-75 | Carbon attached to the hydroxyl group. |

| C =C (internal) | ~120-140 | Carbons of the internal double bond. |

| C =C (vinyl) | ~110-145 | Carbons of the terminal double bond. |

| -C H- (allylic) | ~45-55 | Carbon adjacent to two double bonds. |

| -C (CH₃)₂ | ~25-30 | Methyl carbons attached to the C-OH carbon. |

| =C(C H₃)₂ | ~18-25 | Methyl carbons on the internal double bond. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Spectroscopy:

-

A standard one-pulse experiment is performed to obtain the ¹H spectrum.

-

Key parameters include the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like terpenes.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Irregular Pathway: A Technical Guide to the Biosynthesis of Santolina Alcohol and Related Monoterpenes

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of irregular monoterpenes, with a specific focus on Santolina alcohol. This document is intended for researchers, scientists, and drug development professionals interested in the novel enzymatic mechanisms that deviate from the canonical head-to-tail isoprenoid construction, leading to structurally unique natural products with potential pharmacological applications.

Executive Summary

Irregular monoterpenes, characterized by their non-head-to-tail linkage of isoprene (B109036) units, represent a fascinating deviation in natural product biosynthesis. The formation of these compounds is initiated by a key enzymatic reaction that condenses two molecules of dimethylallyl diphosphate (B83284) (DMAPP) in a c1'-2-3 cyclopropanation reaction. This guide details the enzymatic steps from central metabolism to the formation of the pivotal intermediate, chrysanthemyl diphosphate (CPP), and discusses the subsequent, less-elucidated transformations leading to compounds like this compound. We present a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and logical diagrams to facilitate a deeper understanding and further investigation into this unique biosynthetic realm.

The Core Pathway: From DMAPP to the Chrysanthemyl Scaffold

The biosynthesis of irregular monoterpenes diverges from the standard terpene pathway at the C10 level. Instead of the head-to-tail condensation of DMAPP and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), this pathway utilizes a specialized enzyme to couple two DMAPP molecules.

Chrysanthemyl Diphosphate Synthase (CDS): The Gateway Enzyme

The first committed step is catalyzed by Chrysanthemyl Diphosphate Synthase (CDS, EC 2.5.1.67), also referred to as CPPase.[1] This enzyme facilitates the non-head-to-tail condensation of two DMAPP molecules to yield chrysanthemyl diphosphate (CPP).[2][3] CPP is the central precursor for a variety of irregular monoterpenes, including the pyrethrin insecticides.[1][4] The reaction involves the formation of a cyclopropyl (B3062369) ring, a structural motif also seen in the biosynthesis of presqualene and prephytoene diphosphates.[5]

Interestingly, CDS from some species has been shown to be a bifunctional enzyme.[5][6] In addition to producing CPP, it can also catalyze the subsequent hydrolysis of the diphosphate moiety to produce chrysanthemol (B1213662).[4][5] This dual activity suggests a recently evolved branch of monoterpene biosynthesis.[5]

Proposed Enzymatic Conversion of CPP to this compound

While the enzymatic conversion of CPP to chrysanthemol is established, the specific "this compound synthase" has not been definitively characterized in the reviewed literature. However, based on the known chemistry of the chrysanthemyl cation, a plausible enzymatic mechanism can be proposed. The ionization of CPP within a terpene synthase active site would generate a cyclopropylcarbinyl cation. This reactive intermediate can undergo a series of rearrangements. Solvolysis studies have shown that rearrangements of the chrysanthemyl system can indeed yield this compound, alongside other irregular monoterpenes like artemisia alcohol and yomogi alcohol.[7] It is hypothesized that a specific terpene synthase captures this intermediate and controls the rearrangement and subsequent quenching by water to stereoselectively form this compound.

The overall proposed biosynthetic pathway is illustrated in the diagram below.

Quantitative Data

The study of enzymatic pathways relies on the precise quantification of kinetic parameters. The following tables summarize the available data for Chrysanthemyl Diphosphate Synthase.

| Table 1: Kinetic Parameters for Chrysanthemol Synthase (CHS/CDS) Activity | |

| Substrate | Parameter |

| Chrysanthemyl Diphosphate (CPP) | K_m |

| Dimethylallyl Diphosphate (DMAPP)¹ | K_H (conc. for half-maximal activity) |

| ¹ For chrysanthemol production activity, where DMAPP competes with CPP. |

| Table 2: In Vivo Product Emission from Transgenic Plants | |

| Expressed Enzyme | Product |

| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemol |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in the study of irregular monoterpene biosynthesis.

Heterologous Expression of Terpene Synthases in E. coli

This protocol describes a general workflow for expressing a candidate plant terpene synthase, such as CDS or a putative this compound synthase, in a bacterial host for characterization.

-

Gene Synthesis and Cloning: Synthesize the coding sequence of the target terpene synthase, codon-optimized for E. coli. The N-terminal plastid transit peptide should be removed. Clone the gene into an expression vector, such as pET30a, which often includes an N-terminal polyhistidine (His) tag for purification.[3][8]

-

Transformation: Transform chemically competent E. coli cells (e.g., BL21(DE3) strain) with the expression plasmid via heat shock. Plate the transformed cells on selective Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.[9]

-

Expression Culture: Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. The next day, use the starter culture to inoculate a larger volume of LB medium.

-

Induction: Grow the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. Cool the culture to a lower temperature (e.g., 16°C) and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM.[8]

-

Harvesting: Continue to incubate the culture at the lower temperature for 20-24 hours with shaking. Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for protein purification.[8]

-

Purification: Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.[3]

In Vitro Enzyme Assay for Terpene Synthase Activity

This assay is designed to determine the function of the purified recombinant enzyme.

-

Reaction Mixture: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Substrate Addition: Add the diphosphate substrate (e.g., DMAPP for CDS, or CPP for a putative this compound synthase) to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding the purified recombinant enzyme (e.g., 30 µg). The total reaction volume is typically 0.5 - 1.0 mL.[2]

-

Volatile Trapping: Overlay the aqueous reaction mixture with an organic solvent like n-pentane or methyl tert-butyl ether (MTBE) to capture any volatile, hydrophobic terpene products.[5]

-

Incubation: Incubate the reaction at 30°C for a period ranging from 2 to 96 hours, depending on the enzyme's turnover rate.[5][10]

-

Product Hydrolysis (for diphosphate products): If the expected product is a diphosphate like CPP, stop the reaction and treat the aqueous phase with alkaline phosphatase (e.g., 40 units) to hydrolyze the diphosphate ester to the corresponding alcohol (chrysanthemol) for GC-MS analysis.[2][3]

-

Extraction: For volatile products captured in the overlay, separate the organic layer. For hydrolyzed products, extract the aqueous reaction mixture with an equal volume of the organic solvent.

-

Analysis: Analyze the organic extract directly by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification by GC-MS

GC-MS is the standard method for separating and identifying volatile terpene products.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer. The GC is typically equipped with a non-polar capillary column (e.g., HP-5MS or MXT-1).[11][12]

-

Injection: Inject a small volume (e.g., 1 µL) of the organic extract from the enzyme assay into the GC inlet.

-

Chromatographic Separation: Use a temperature program to separate the components of the mixture. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and finally ramp at 30°C/min to 290°C.[13] Helium is commonly used as the carrier gas.[13]

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 35-350 Da) to obtain the mass spectrum for each compound.

-

Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by matching the spectra to a reference library (e.g., NIST Mass Spectral Library).

Logical and Workflow Diagrams

Visualizing complex processes is essential for clarity and experimental design. The following diagrams, rendered in DOT language, illustrate a hypothetical workflow for identifying a novel this compound synthase.

References

- 1. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 2. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Santolina Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santolina alcohol is an irregular monoterpene alcohol found in a variety of aromatic plants. As a component of essential oils, it contributes to the fragrance and potential biological activities of these botanicals. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, natural occurrence, and reported biological activities. It is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a C10 isoprenoid with a unique carbon skeleton that deviates from the typical head-to-tail linkage of isoprene (B109036) units. This structural feature places it in the category of irregular monoterpenes. The primary CAS Registry Number for this compound is 21149-19-9.[1] A specific stereoisomer, (+)-Santolina alcohol, is identified by the CAS Registry Number 35671-15-9.[2]

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Registry Number | 21149-19-9 | NIST WebBook[1] |

| (+)-Santolina alcohol CAS | 35671-15-9 | The Good Scents Company[2] |

| Molecular Formula | C₁₀H₁₈O | PubChem[3] |

| Molecular Weight | 154.25 g/mol | PubChem[3] |

| IUPAC Name | (3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | PubChem[3] |

| Boiling Point (estimated) | 218.00 to 219.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Flash Point (estimated) | 178.00 °F (81.11 °C) | The Good Scents Company[2] |

| logP (o/w) (estimated) | 3.080 | The Good Scents Company[2] |

| Solubility (estimated) | Soluble in alcohol; 351.9 mg/L in water @ 25 °C | The Good Scents Company[2] |

Natural Occurrence

This compound is a constituent of the essential oils of several plant species, primarily within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Artemisia serotina | Aerial Parts | 34.6% | ResearchGate[4] |

| Achillea ageratum (from Corsica) | - | 10.0% | ResearchGate[4] |

Biological and Pharmacological Activities

Direct experimental data on the biological activities of isolated this compound is limited in publicly available literature. The majority of studies report on the activities of essential oils or plant extracts that contain this compound as one of its components. Therefore, the activities described below are attributed to the complex mixture of the essential oil and not solely to this compound.

Antimicrobial Activity

Essential oils containing this compound have demonstrated antimicrobial properties.

| Essential Oil Source | Test Organism | MIC (mg/mL) | Reference |

| Artemisia serotina | Candida albicans | 2 | ResearchGate[4] |

| Artemisia serotina | Bacterial species | 4-16 | ResearchGate[4] |

| Santolina rosmarinifolia | Dermatophytes | 0.07–0.14 | PubMed Central[5] |

| Santolina rosmarinifolia | Yeasts | 0.14–0.29 | PubMed Central[5] |

Anti-inflammatory Activity

The anti-inflammatory potential of extracts containing this compound has been investigated.

| Extract/Essential Oil Source | Assay | IC₅₀ (mg/mL) | Reference |

| Santolina rosmarinifolia Essential Oil | Nitric Oxide (NO) release in LPS-stimulated macrophages | 0.52 | PubMed Central[5] |

Experimental Methodologies

Antimicrobial Susceptibility Testing (Micro-well Dilution Method)

The Minimum Inhibitory Concentration (MIC) of essential oils is often determined using the micro-well dilution method. This involves preparing a series of two-fold dilutions of the essential oil in a suitable broth medium within a 96-well microplate. Standardized suspensions of the test microorganisms (bacteria or fungi) are then added to each well. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The cells are pre-treated with various concentrations of the test substance (e.g., essential oil) before being stimulated with LPS to induce an inflammatory response and NO production. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. The IC₅₀ value, the concentration of the test substance that inhibits NO production by 50%, is then calculated.

Workflow and Conceptual Diagrams

As specific signaling pathways for this compound have not been elucidated in the reviewed literature, a conceptual workflow for its extraction, identification, and bioactivity screening is presented below. This diagram illustrates the logical progression from plant source to potential therapeutic application.

Caption: Workflow for the extraction, analysis, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a noteworthy irregular monoterpene with a recognized presence in several plant essential oils. While the biological activities of these oils are promising, particularly in the antimicrobial and anti-inflammatory domains, there is a significant knowledge gap concerning the specific contribution and mechanism of action of pure this compound. Future research should prioritize the isolation of this compound in sufficient quantities to enable comprehensive biological screening. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its potential as a lead compound for drug development. Furthermore, detailed in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. (+)-santolina alcohol, 35671-15-9 [thegoodscentscompany.com]

- 3. (+)-Santolina alcohol | C10H18O | CID 12315281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of Santolina Alcohol

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the biological activity of isolated Santolina alcohol is limited. This guide provides a framework for its preliminary screening by summarizing the observed activities and experimental protocols used for essential oils and extracts from the Santolina genus, where this compound is a recognized constituent. The presented data pertains to these complex extracts and should be interpreted as indicative of potential activities that require confirmation through studies on the pure compound.

Introduction to this compound

This compound is an irregular monoterpene alcohol found as a constituent in the essential oils of various aromatic plants, particularly those from the Asteraceae family, such as Santolina, Achillea, and Artemisia species.[1][2][3] Its unique structure makes it a person of interest for phytochemical and pharmacological research. A preliminary bioactivity screening is the crucial first step in evaluating its therapeutic potential. This document outlines the key in vitro assays used to screen for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, presenting methodologies and data from studies on Santolina extracts as a proxy for the potential of this compound.

Antimicrobial Activity Screening

Essential oils from Santolina species containing this compound have demonstrated notable antimicrobial effects.[4] Screening for this activity typically involves determining the ability of the substance to inhibit the growth of or kill various pathogenic bacteria and fungi.

The following table summarizes findings from studies on various Santolina extracts.

| Extract/Essential Oil | Microorganism | Assay Type | Result (Zone of Inhibition / MIC) | Reference |

| S. chamaecyparissus Essential Oil | Staphylococcus aureus | Agar (B569324) Disc Diffusion | 37 mm | [5] |

| S. chamaecyparissus Essential Oil | Bacillus subtilis | Agar Disc Diffusion | 36 mm | [5] |

| S. chamaecyparissus Essential Oil | Candida albicans | Agar Disc Diffusion | 17 mm | [5] |

| S. rosmarinifolia Essential Oil | Dermatophytes | Broth Microdilution | MIC: 0.07–0.14 mg/mL | [6] |

| S. rosmarinifolia Essential Oil | Candida species | Broth Microdilution | MIC: 0.14–0.29 mg/mL | [6] |

| S. africana Essential Oil | Staphylococcus aureus | Agar Disc Diffusion | 19.7 mm | [7] |

| S. africana Essential Oil | Aspergillus fumigatus | Agar Disc Diffusion | 17.5 mm | [7] |

MIC: Minimum Inhibitory Concentration

2.2.1 Agar Disc Diffusion Method This method is used to assess the qualitative antimicrobial activity of a substance.

-

Culture Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test substance (e.g., this compound dissolved in a non-inhibitory solvent like DMSO).

-

Incubation: The discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of growth inhibition around the disc. A larger zone of inhibition corresponds to higher antimicrobial activity.

2.2.2 Broth Microdilution Method (for MIC Determination) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Test Substance: A series of two-fold dilutions of the test substance are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without test substance) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions.

-

Result Determination: The MIC is identified as the lowest concentration of the test substance in which there is no visible turbidity (growth).

Caption: General workflow for antimicrobial screening.

Antioxidant Activity Screening

Antioxidant capacity is a key indicator of a compound's ability to mitigate oxidative stress, which is implicated in numerous diseases. Extracts from Santolina species have shown significant antioxidant properties in various assays.[5][8][9]

| Extract/Essential Oil | Assay Type | Result (IC50) | Reference |

| S. chamaecyparissus Ethanol Extract | DPPH Scavenging | 257.76 ± 0.75 mg/L | [5] |

| S. rosmarinifolia 60% EtOH Leaf Extract | DPPH Scavenging | 6.71 ± 0.03 µM (TEAC) | [8][10] |

| S. rosmarinifolia 60% EtOH Leaf Extract | ABTS Scavenging | 8.39 ± 0.43 µM (TEAC) | [8][10] |

| S. africana Essential Oil | Anti-inflammatory (5-LOX) | 0.065 ± 0.004 mg/mL | [1] |

| S. chamaecyparissus Ethanol Extract | Ferrous Ion Chelating | 507.43 ± 12.44 µg/mL | [1] |

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

3.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, which has a deep violet color.

-

Incubation: Various concentrations of the test substance are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The reduction of the DPPH radical is followed by a decrease in absorbance, typically measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined graphically. A lower IC50 value indicates higher antioxidant activity.

3.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Radical Generation: The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours, resulting in a dark blue-green solution.

-

Reaction Mixture: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance. Various concentrations of the test substance are then added.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 734 nm) after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. Plant-derived compounds are a rich source of potential anti-inflammatory agents. The anti-inflammatory effects of Santolina extracts have been linked to the modulation of pathways like NF-κB and the inhibition of pro-inflammatory mediators such as nitric oxide (NO).[6][11]

| Extract/Essential Oil | Assay Type | Result | Reference |

| S. rosmarinifolia Essential Oil | NO Release Inhibition (LPS-stimulated macrophages) | IC50 = 0.52 mg/mL | [6] |

| S. chamaecyparissus Methanolic Extract | Croton Oil-induced Ear Edema | 90% inhibition (pre-treatment) | [12] |

| S. chamaecyparissus Methanolic Extract | Carrageenan-induced Leukocyte Migration | 40% inhibition | [12] |

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate until they reach appropriate confluency.

-

Treatment: The cells are pre-treated with various concentrations of the test substance for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement (Griess Assay): The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent. The formation of a pink/magenta azo dye is measured spectrophotometrically at ~540 nm.

-

Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition by the test substance is calculated relative to the LPS-stimulated control group.

The NF-κB pathway is a critical regulator of inflammatory responses.[13][14][15] Its inhibition is a key mechanism for many anti-inflammatory drugs.

Caption: Inhibition of this pathway reduces inflammation.

Cytotoxic Activity Screening

Evaluating a compound's cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery. Santolina extracts have shown dose-dependent cytotoxic effects on various cancer cell lines.[7][16][17]

| Extract/Essential Oil | Cell Line | Assay Type | Result (IC50 / GI50) | Reference |

| S. chamaecyparissus Essential Oil | HepG2 (Liver Cancer) | MTT | Dose-dependent reduction in viability | [17] |

| S. chamaecyparissus Aqueous Extract | MCF-7 (Breast Cancer) | Not specified | GI50 = 60 µg/mL | [18] |

| S. insularis Compounds | Colon Carcinoma | Not specified | Potent and selective activity | [19] |

GI50: Concentration for 50% of maximal inhibition of cell proliferation.

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The media is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that causes 50% cell death, is then calculated.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The preliminary biological activity screening of extracts and essential oils from the Santolina genus reveals a promising profile encompassing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. As this compound is a notable constituent of these extracts, it is plausible that it contributes to these observed activities.

However, it is crucial to underscore that the data presented in this guide is derived from complex chemical mixtures. The observed effects may result from the synergistic or additive actions of multiple compounds. Therefore, the next essential step for drug development professionals is to conduct these and other relevant assays on pure, isolated this compound. Such studies will be indispensable to definitively characterize its specific biological activities, determine its potency, and elucidate its mechanisms of action, thereby validating its potential as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Profile, Anti-Microbial and Anti-Inflammaging Activities of Santolina rosmarinifolia L. Essential Oil from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.cu.edu.tr [abis-files.cu.edu.tr]

- 8. Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. greenpharmacy.info [greenpharmacy.info]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ANTI-INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF SANTOLINA CHAMAECYPARISSUS | International Society for Horticultural Science [ishs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Phytochemical Profile and Therapeutic Potential of Saudi Native Santolina chamaecyparissus L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Essential Oils Containing Santolina Alcohol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the phytochemical analysis of essential oils containing Santolina alcohol, an irregular monoterpenoid of interest for its potential biological activities. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It outlines detailed experimental protocols for the extraction and analysis of these essential oils, presents quantitative compositional data from various plant species, and visualizes key workflows and relationships using standardized diagrams. The primary analytical technique discussed is gas chromatography coupled with mass spectrometry (GC-MS), which is the gold standard for identifying and quantifying volatile compounds in complex mixtures like essential oils.

Introduction

This compound is an irregular monoterpene alcohol found in the essential oils of several plant species, notably within the Santolina and Achillea genera of the Asteraceae family.[1][2] The analysis of essential oils is critical for quality control, authentication, and the exploration of their therapeutic potential.[3] The biological activities of these oils, including antimicrobial, anti-inflammatory, and antioxidant effects, are often attributed to their complex mixture of volatile constituents, including compounds like this compound.[1][4]

This guide details the standard methodologies for isolating and analyzing these essential oils, with a focus on the identification and quantification of this compound and its co-constituents.

Experimental Protocols

The following protocols are generalized from methodologies reported in peer-reviewed scientific literature.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for isolating essential oils from dried plant material.[3][5]

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (1 L or appropriate size)

-

Condenser

-

Collection burette

Methodology:

-

Preparation: Approximately 90-100 g of dried plant material (e.g., flower heads, aerial parts) is placed into the round-bottom flask.[3]

-

Distillation: The flask is filled with 500 mL of distilled water.[3]

-

Heating: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and enters the condenser.

-

Condensation: Cold water circulating through the condenser cools the steam, which condenses back into a liquid (a mixture of water and essential oil).

-

Collection: The immiscible essential oil is separated from the aqueous phase by density difference in the collection burette.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water and stored in a sealed, dark vial at 4°C until analysis.

Phytochemical Analysis: GC-MS and GC-FID

Gas chromatography is the cornerstone for separating and analyzing volatile compounds. It is typically coupled with a mass spectrometry (MS) detector for identification and a flame ionization detector (FID) for quantification.[3][6]

Sample Preparation:

-

The essential oil is diluted (e.g., 1:50 or 1:100 v/v) in a suitable solvent such as n-hexane before injection.[6]

Instrumentation and Conditions:

-